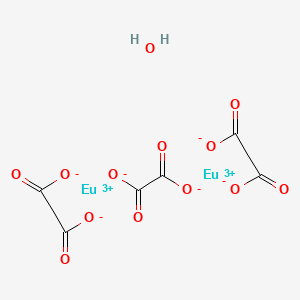
O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine is a modified nucleoside derived from 2’-deoxyguanosine. This compound is of significant interest in the field of biochemistry and molecular biology due to its role in DNA repair mechanisms and its potential implications in mutagenesis and carcinogenesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine typically involves the alkylation of 2’-deoxyguanosine. The process begins with the protection of the hydroxyl groups of 2’-deoxyguanosine, followed by the selective alkylation at the O6 position using 2-hydroxy-1-methylethyl halide under basic conditions. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods: Industrial production of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, altering the compound’s properties.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methylated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on DNA structure and function.
Biology: Investigated for its role in DNA repair mechanisms and its potential to induce mutations.
Medicine: Explored for its implications in cancer research, particularly in understanding the mechanisms of mutagenesis and carcinogenesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting DNA repair pathways.
Wirkmechanismus
The primary mechanism of action of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine involves its incorporation into DNA, where it can interfere with normal base pairing. This interference can lead to mutations during DNA replication. The compound is recognized and repaired by the DNA repair enzyme O6-methylguanine-DNA methyltransferase, which removes the alkyl group and restores the normal guanine base.
Vergleich Mit ähnlichen Verbindungen
O6-methylguanine: Another modified nucleoside that is recognized and repaired by the same DNA repair enzyme.
O6-ethylguanine: Similar in structure but with an ethyl group instead of a hydroxy-1-methylethyl group.
Uniqueness: O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine is unique due to the presence of the hydroxy-1-methylethyl group, which imparts distinct chemical properties and biological effects compared to other O6-alkylated guanine derivatives. This uniqueness makes it a valuable tool in studying the specific effects of different alkyl groups on DNA structure and function.
Eigenschaften
IUPAC Name |
(2R,3R,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O5/c1-6(3-19)22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(4-20)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRKTPGJARCDPS-FUZJYRNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CO)OC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857793 |
Source


|
| Record name | 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-[(1-hydroxypropan-2-yl)oxy]-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1327339-21-8 |
Source


|
| Record name | 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-[(1-hydroxypropan-2-yl)oxy]-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

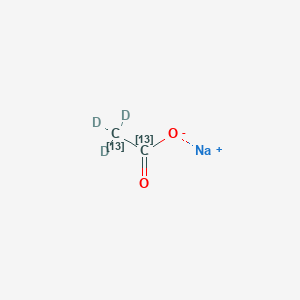

![[2R-(2α,5α,10aβ,10bα)]-Octahydro-10b-hydroxy-2-methyl-3,6,8-trioxo-5-(phenylmethyl)-8H-oxazolo[3,2-a](/img/new.no-structure.jpg)

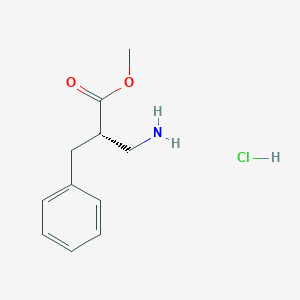
![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)
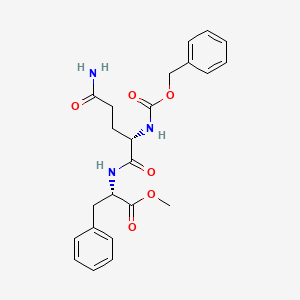
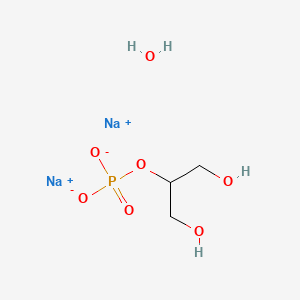
![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)
![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)
